molecular formula C19H19N3O4S B2908070 1-(1,3-benzoxazol-2-yl)-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide CAS No. 2097865-83-1

1-(1,3-benzoxazol-2-yl)-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B2908070
CAS No.: 2097865-83-1
M. Wt: 385.44
InChI Key: UKBCJGVFXSHWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzoxazol-2-yl)-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide is a synthetic small molecule featuring a pyrrolidine-2-carboxamide core substituted with a 1,3-benzoxazole moiety at position 1 and a 4-methanesulfonylphenyl group at the amide nitrogen.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(4-methylsulfonylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-27(24,25)14-10-8-13(9-11-14)20-18(23)16-6-4-12-22(16)19-21-15-5-2-3-7-17(15)26-19/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBCJGVFXSHWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-benzoxazol-2-yl)-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrrolidine ring, a benzoxazole moiety, and a methanesulfonylphenyl group, which may contribute to its pharmacological properties. Research into its biological activity is essential for understanding its potential therapeutic applications.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes:

  • Benzoxazole ring : Known for its role in various biological activities.
  • Pyrrolidine ring : Often associated with neuroactive properties.
  • Methanesulfonyl group : Enhances solubility and may influence the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in vitro.
  • Anticancer Effects : Initial evaluations indicate activity against certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces inflammation in cell models
AnticancerInhibits growth of specific cancer cells

While the precise mechanism of action for this compound remains largely unexplored, its structural features suggest potential interactions with specific biological pathways. Interaction studies are critical for elucidating how the compound affects cellular processes and its potential side effects.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the compound's biological activity. For instance, a study highlighted the synthesis of various derivatives and their subsequent testing against microbial and cancerous cells. These investigations often utilize high-throughput screening methods to assess efficacy.

Example Case Study

In one case study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm for S. aureus, suggesting significant antimicrobial potential.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functionalities not observed in similar compounds. A comparative analysis with structurally related compounds is presented below:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidineBenzothiazole instead of benzoxazoleAntimicrobial
N-(4-methylsulfonylphenyl)-pyrrolidine-2-carboxamideLacks benzoxazole moietyAnti-inflammatory
1-(benzimidazol-2-yl)-N-(4-fluorophenyl)pyrrolidineBenzimidazole instead of benzoxazoleAnticancer

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs and derivatives of pyrrolidine-2-carboxamides, emphasizing substituent effects, synthetic strategies, and inferred pharmacological implications.

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Features/Applications
Target Compound Pyrrolidine-2-carboxamide 1,3-Benzoxazol-2-yl, 4-methanesulfonylphenyl ~418.48 Sulfonyl group enhances solubility; benzoxazole may contribute to π-π interactions
BG14647 () Pyrrolidine-2-carboxamide 1,3-Benzoxazol-2-yl, 4-sulfamoylphenylethyl 414.48 Ethyl linker introduces flexibility; sulfamoyl group may improve metabolic stability
Example 157 () (2S,4R)-Pyrrolidine-2-carboxamide 3-Methylisoxazol-5-yl, 4-(thiazol-5-yl)benzyl Not reported Stereospecific (2S,4R) configuration; thiazole and isoxazole substituents suggest kinase inhibition potential
N-(4-Chlorophenyl) Derivative () Pyrrolidine-2-carboxamide 4-Chlorophenyl, hydroxyalkyl Variable Hydroxyalkyl group may influence hydrogen bonding; chloro substituent enhances lipophilicity
1-(4-Bromobenzoyl)-2-Phenyl () Pyrrolidine-2-carboxamide 4-Bromobenzoyl, phenyl 393.25 Bromine atom aids crystallography; racemic mixture limits enantioselective activity

Substituent Effects on Pharmacological Profiles

  • Benzoxazole vs.
  • Sulfonyl vs. Sulfamoyl Groups : The 4-methanesulfonylphenyl group in the target compound likely improves aqueous solubility compared to BG14647’s sulfamoylphenylethyl group, which introduces a metabolically labile ethyl linker .
  • Stereochemistry : Compounds like Example 157 and 52 () emphasize the (2S,4R) configuration, which is critical for target selectivity. The target compound’s stereochemical profile (if defined) would significantly influence its bioactivity .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW ~418.48) falls within the acceptable range for oral bioavailability, with the methanesulfonyl group counterbalancing the benzoxazole’s hydrophobicity. In contrast, BG14647’s ethyl linker slightly reduces its molecular weight but may increase metabolic susceptibility .
  • Crystallinity : The bromine-substituted analog in facilitated X-ray diffraction studies, suggesting that halogenation could aid in structural characterization of the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.